molecular formula C15H18ClNO3 B10970987 (1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid

(1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid

Cat. No.: B10970987
M. Wt: 295.76 g/mol
InChI Key: VAUQONGYWKKNTP-UHFFFAOYSA-N
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Description

2-{1-[2-(4-CHLOROANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID is a synthetic organic compound characterized by the presence of a cyclopentyl ring, a chlorinated aniline group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-CHLOROANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloroaniline with an appropriate acylating agent to form the 4-chloroanilino intermediate. This intermediate is then reacted with a cyclopentyl ketone derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-CHLOROANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorinated aniline group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-{1-[2-(4-CHLOROANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-CHLOROANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(4-benzhydrylpiperazino)-2-oxoethyl]cyclopentyl}acetic acid
  • 2-[1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]cyclopentyl]acetic acid

Uniqueness

2-{1-[2-(4-CHLOROANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID is unique due to its specific structural features, such as the presence of a chlorinated aniline group and a cyclopentyl ring

Properties

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

2-[1-[2-(4-chloroanilino)-2-oxoethyl]cyclopentyl]acetic acid

InChI

InChI=1S/C15H18ClNO3/c16-11-3-5-12(6-4-11)17-13(18)9-15(10-14(19)20)7-1-2-8-15/h3-6H,1-2,7-10H2,(H,17,18)(H,19,20)

InChI Key

VAUQONGYWKKNTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)NC2=CC=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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